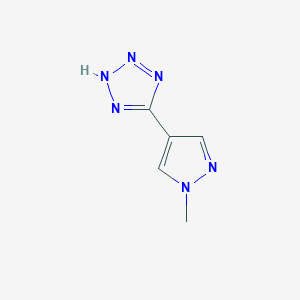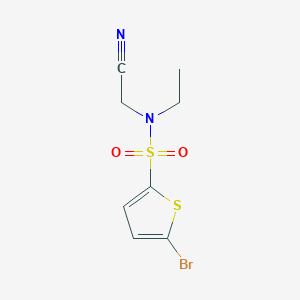
5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole, also known as MPT, is a tetrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. MPT is a heterocyclic compound that contains two nitrogen atoms and three carbon atoms, making it a versatile molecule for chemical modifications.
作用機序
The mechanism of action of 5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. 5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a role in cell signaling.
Biochemical and Physiological Effects
5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. In vitro studies have shown that 5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that 5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole can reduce the severity of inflammation in animal models of inflammatory diseases.
実験室実験の利点と制限
5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole has several advantages for lab experiments, including its ease of synthesis, stability, and versatility for chemical modifications. However, 5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on 5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole, including:
1. Development of new synthetic methods for 5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole and its derivatives.
2. Investigation of the mechanism of action of 5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole and its derivatives.
3. Evaluation of the potential applications of 5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole and its derivatives in drug discovery, materials science, and analytical chemistry.
4. Study of the toxicity and pharmacokinetics of 5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole and its derivatives in vivo.
5. Exploration of the potential synergistic effects of 5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole and other drugs or compounds in various applications.
合成法
The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole can be achieved through various methods, including the reaction of 4-methyl-1H-pyrazole-5-carboxylic acid with sodium azide, followed by the reduction of the resulting azide with hydrazine hydrate. Another method involves the reaction of 4-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride, followed by the reaction with sodium azide and hydrazine hydrate.
科学的研究の応用
5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. In materials science, 5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. In analytical chemistry, 5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole has been used as a reagent for the determination of metal ions in various samples.
特性
IUPAC Name |
5-(1-methylpyrazol-4-yl)-2H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c1-11-3-4(2-6-11)5-7-9-10-8-5/h2-3H,1H3,(H,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVWSJZLOIWPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Aminomethyl)piperidin-1-yl]-(1,3-benzodioxol-5-yl)methanone](/img/structure/B7589540.png)


![4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-methylbenzoic acid](/img/structure/B7589557.png)

![4-[(1-Amino-2-methyl-1-oxopropan-2-yl)carbamoyl]benzoic acid](/img/structure/B7589566.png)



![2-[2-[(2,4,5-Trimethyloxolane-3-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7589606.png)
![2-[4-(2,4,5-Trimethyloxolane-3-carbonyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B7589614.png)
![1-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B7589615.png)
![N-[(5-bromo-2-fluorophenyl)methyl]-1-(3-methyl-1,2-oxazol-5-yl)methanamine](/img/structure/B7589632.png)
![2-(5,6-Diethyl-[1,2,4]triazin-3-ylsulfanyl)-N-phenyl-acetamide](/img/structure/B7589634.png)